2-Amino-6-bromo-3-chlorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromo-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHCKHYMRRCAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Halogenated Aminobenzoic Acids in Chemical Research
Halogenated aminobenzoic acids are a class of organic compounds that have garnered considerable attention in the scientific community. The presence of both an amino group and a carboxylic acid group on a benzene (B151609) ring, further functionalized with halogen atoms, imparts a unique combination of reactivity and functionality. These molecules serve as versatile scaffolds in organic synthesis, primarily due to the electronic effects and steric influences of the various substituents.
The amino group can act as a directing group in electrophilic aromatic substitution reactions and as a nucleophile, while the carboxylic acid group provides a handle for amide bond formation and other derivatizations. The halogen atoms, in this case, bromine and chlorine, further modulate the reactivity of the aromatic ring and can participate in cross-coupling reactions, offering pathways to more complex molecular structures. This multi-functionality makes halogenated aminobenzoic acids crucial starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Overview of Research Trajectories for 2 Amino 6 Bromo 3 Chlorobenzoic Acid
While specific research on 2-Amino-6-bromo-3-chlorobenzoic acid is nascent, its structural features suggest several promising avenues of investigation. The primary trajectory for this compound lies in its utility as a synthetic intermediate. Researchers are likely to explore its reactivity in various chemical transformations to generate novel compounds with potential biological activity or material properties.
Key Research Areas:
Medicinal Chemistry: The core structure of aminobenzoic acid is found in numerous therapeutic agents. The specific halogenation pattern of this compound could lead to the development of new drug candidates with enhanced efficacy or novel mechanisms of action. Areas of interest could include the development of anti-inflammatory, antimicrobial, or anticancer agents.
Materials Science: Substituted benzoic acids are known to self-assemble into well-defined structures, a property that is crucial in the design of functional materials. The halogen atoms in this compound can participate in halogen bonding, a non-covalent interaction that can direct the formation of supramolecular assemblies with interesting optical or electronic properties.
Synthetic Methodology: The unique substitution pattern of this molecule presents both challenges and opportunities for synthetic chemists. Developing efficient and selective methods for the synthesis and further functionalization of this compound is an active area of research. This includes exploring novel catalytic systems for cross-coupling reactions at the bromine and chlorine positions.
Interdisciplinary Relevance in Contemporary Chemical Science
Strategic Approaches to the Synthesis of this compound
The successful synthesis of this compound hinges on the order of functional group introduction and the directing effects of the substituents present on the aromatic ring at each stage. chemistrytalk.orgleah4sci.com The amino group is a strongly activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. wikipedia.orgsavemyexams.com The carboxylic acid group is a deactivating meta-director. masterorganicchemistry.comtruman.edu These electronic properties must be leveraged to install the substituents at the desired 2, 3, and 6 positions.
Multi-Step Synthetic Sequences from Precursor Compounds
Constructing the target molecule invariably involves a sequence of reactions. libretexts.org The choice of the initial precursor is critical and dictates the subsequent reaction pathway. A plausible starting material could be a substituted toluene, which can later be oxidized to the required benzoic acid, or a pre-existing benzoic acid derivative.
A common strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. wikipedia.org This two-step process is often a cornerstone in the synthesis of aromatic amines. jsynthchem.comorganic-chemistry.org
The nitration is an electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu The regiochemical outcome is governed by the directing effects of the substituents already on the ring. google.com For a hypothetical precursor like 2-bromo-5-chlorobenzoic acid, the carboxylic acid group would direct the incoming nitro group to the meta position (position 3), while the ortho-, para-directing halogens would also influence the final position, leading to a complex mixture of isomers. Therefore, the order of reactions is crucial.
A more controlled approach might start with 3-chloro-2-nitrotoluene. Bromination of this precursor would be directed by the activating methyl group and deactivating nitro group, followed by oxidation of the methyl group to a carboxylic acid. The final step would be the reduction of the nitro group to the desired amine.
The reduction of the nitro group can be achieved using various reagents. nm.govrsc.org Catalytic hydrogenation or the use of metals in acidic media are common industrial methods. rsc.org
Table 1: Common Reagents for Nitration and Reduction
| Reaction | Reagents | Conditions |
|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0-10°C |
| Reduction | Fe / HCl | Heating |
| Sn / HCl | Heating | |
| H₂, Pd/C | Pressurized H₂ gas | |
| NaBH₄ / Ni(PPh₃)₄ | Room Temperature jsynthchem.com |
The carboxylic acid group can be temporarily converted into an ester to prevent it from interfering with subsequent reactions or to modify its electronic directing effect. acs.orgorganic-chemistry.orgacs.orgresearchgate.netresearchgate.net For example, esterification can protect the acidic proton, which would be incompatible with organometallic reagents or strong bases.
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.org However, for sterically hindered benzoic acids, more potent reagents may be required. acs.org
Table 2: Comparison of Hydrolysis Conditions for Aromatic Esters
| Condition | Reagents | Mechanism | Key Features |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄, HCl) | Reversible; reverse of Fischer esterification | Requires excess water to drive equilibrium libretexts.org |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible; nucleophilic acyl substitution | Reaction goes to completion; forms a carboxylate salt wikipedia.org |
The Sandmeyer reaction provides a powerful method for introducing halogens onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a halide. scirp.orgscirp.orgnih.govwikipedia.org This reaction is particularly useful when direct halogenation is not feasible or gives the wrong isomer.
The process begins with diazotization, where an aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. scirp.orgresearchgate.net The diazonium group is an excellent leaving group (N₂) and can be readily replaced.
In the subsequent step, the diazonium salt solution is treated with a copper(I) halide (CuCl or CuBr) to introduce the corresponding halogen onto the ring. wikipedia.org This allows for the precise placement of a chlorine or bromine atom at the position formerly occupied by the amino group.
Table 3: Typical Conditions for Sandmeyer Reactions
| Target Group | Reagents |
|---|---|
| -Cl | NaNO₂, HCl (0-5°C); then CuCl |
| -Br | NaNO₂, HBr (0-5°C); then CuBr |
| -CN | NaNO₂, H₂SO₄ (0-5°C); then CuCN |
Regioselective Halogenation Techniques for Bromine and Chlorine Incorporation
Achieving the correct substitution pattern in this compound requires highly regioselective halogenation reactions. researchgate.netamanote.comacs.orgnih.govbeilstein-journals.org The outcome of electrophilic halogenation is dictated by the combined directing effects of all substituents on the ring. chemistrytalk.org
For instance, in a precursor containing an amino group and a carboxylic acid, the powerful ortho-, para-directing effect of the amino group will dominate. savemyexams.com To control the position of halogenation, it is often necessary to temporarily modify the amino group, for example, by converting it into an acetamide (B32628). This bulky protecting group can sterically hinder the ortho positions and electronically dampens the activating effect of the nitrogen, allowing for more controlled substitution.
In a molecule like 3-chloroanthranilic acid (2-amino-3-chlorobenzoic acid), the amino group would direct an incoming electrophile (like Br⁺) to positions 4 and 6 (para and ortho, respectively). Bromination at the 6-position would yield the desired product. The existing chlorine at position 3 would also exert a directing influence. The challenge lies in achieving high selectivity for the 6-position over the 4-position.
Chlorine/Ammonia (B1221849) Exchange Reactions (Ammonolysis)
Ammonolysis, a type of nucleophilic aromatic substitution, can be used to introduce an amino group by displacing a halogen atom. wikipedia.orgscience.govlibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is typically feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org
A patented process describes the preparation of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid. google.com This reaction proceeds via a copper-catalyzed ammonolysis, where the chlorine atom at the 2-position is selectively replaced by an amino group. The ortho-carboxyl group likely plays a role in activating this specific position for nucleophilic attack.
This methodology could be adapted for the synthesis of the target molecule. A plausible precursor would be 6-bromo-2,3-dichlorobenzoic acid. In this case, reaction with ammonia under the specified conditions would be expected to replace the chlorine at the C-2 position, which is ortho to the carboxylic acid, leading to the formation of this compound.
Table 4: Patented Conditions for Ammonolysis of a Dichlorobenzoic Acid
| Parameter | Value / Reagent |
|---|---|
| Starting Material | 2,3-Dichlorobenzoic acid |
| Reagent | Aqueous Ammonia (500 to 2500 mol %) |
| Catalyst | Copper bronze, Copper(I) salts, and/or Copper(II) salts |
| Solvent | Water |
| Temperature | 150°C to 220°C (preferably 165°C to 175°C) |
| Base | Alkali metal hydroxide (B78521) (equimolar amount) |
Data sourced from patent US5233083A, describing the synthesis of the related compound 2-amino-3-chlorobenzoic acid. google.com
Mechanistic Elucidation of Synthetic Transformations
Identification and Characterization of Reaction Intermediates
There is no specific information available in the search results regarding the identification and characterization of reaction intermediates in the synthesis of this compound.
Influence of Catalysts and Reagents on Reaction Efficiency and Selectivity
Information detailing the influence of specific catalysts and reagents on the reaction efficiency and selectivity for the synthesis of this compound is not present in the provided search results. General methodologies for similar compounds, like the copper-catalyzed amination of bromobenzoic acids, suggest that the choice of catalyst (e.g., CuI, Cu₂O) and base (e.g., K₂CO₃) can be crucial for regioselectivity and yield, but specific data for this compound is lacking. nih.gov
Process Development and Scalability Considerations in this compound Synthesis
There is no information available in the search results concerning the process development or scalability of the synthesis of this compound. Discussions on scalable processes for related compounds, such as 2-amino-3-bromo-6-chloropyrazine, involve steps like chlorination, diazotization, and hydrolysis, but these cannot be directly applied to the target molecule without specific research. google.com
Chemical Transformations of the Amino Group
The amino (-NH₂) group on the benzene (B151609) ring is a versatile functional handle. As a nucleophilic primary amine, it readily participates in reactions such as oxidation, acylation, and alkylation. These transformations are fundamental for modifying the electronic properties of the molecule or for installing protecting groups to direct subsequent reactions at other sites.
Oxidation Reactions to Nitro Derivatives
The oxidation of an aromatic amino group to a nitro (-NO₂) group is a significant transformation that drastically alters the electronic nature of the substituent, converting it from a strong electron-donating group to a strong electron-withdrawing group. While direct oxidation of anilines can be challenging due to the potential for over-oxidation and the formation of side products like nitroso, azoxy, or azo compounds, several methods have been developed for this conversion. acs.org
For substituted anilines, reagents such as peroxy acids are commonly employed. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is known to oxidize anilines to the corresponding nitroarenes. mdpi.com Another effective system involves the use of sodium perborate (B1237305) in acetic acid, which has been shown to smoothly oxidize anilines that contain electron-withdrawing groups. mdpi.com Hydrogen peroxide in the presence of a catalyst or in specific solvent systems like acetonitrile (B52724) can also achieve this transformation. rsc.org
In the case of this compound, the presence of two halogen atoms (electron-withdrawing via induction) and a carboxylic acid group (electron-withdrawing) would influence the reactivity of the amino group. These electron-withdrawing groups can help to moderate the oxidation process and reduce the likelihood of forming polymeric side products, which are more common with electron-rich anilines. mdpi.com The conversion to the corresponding 2-nitro-6-bromo-3-chlorobenzoic acid would provide a valuable intermediate for further synthetic manipulations, such as nucleophilic aromatic substitution, where a strong electron-withdrawing group is often required.
Acylation and Alkylation Reactions
Acylation of the amino group in this compound is a straightforward and common reaction, typically achieved by treating the compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). youtube.com For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding acetamide derivative. This transformation is often employed as a protection strategy. The resulting amide is significantly less nucleophilic and less activating than the free amine, which can prevent unwanted side reactions during subsequent electrophilic or oxidative processes on the aromatic ring. The amide can typically be hydrolyzed back to the free amine under acidic or basic conditions if needed.
Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using alkyl halides, although direct alkylation can sometimes lead to over-alkylation, producing secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Base-mediated alkylation of N-tosyl sulfonamides is a more controlled method for achieving N-methylation. nih.gov Modern methods, such as visible-light-induced N-alkylation, offer eco-friendly alternatives that avoid the need for metal catalysts or harsh bases. nih.gov For this compound, alkylation of the amino group increases its steric bulk and modifies its electronic properties, which can be useful in tuning the biological activity or physical properties of the final molecule.
Reactions Involving Halogen Substituents (Bromine and Chlorine)
The presence of both bromine and chlorine atoms on the aromatic ring opens up a rich area of chemistry, particularly in the realm of metal-catalyzed cross-coupling and substitution reactions. The differing reactivity of the C-Br and C-Cl bonds often allows for selective functionalization at one position over the other.
Reductive Dehalogenation Pathways
Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This can be accomplished through various methods, including catalytic hydrogenation. This reaction is particularly useful for removing halogen atoms that were initially installed as blocking groups to direct functionalization at other positions. colab.ws
Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas) is a common method for this transformation. organic-chemistry.org The relative reactivity of aryl halides to reductive cleavage is typically I > Br > Cl > F. This differential reactivity means it is often possible to selectively remove a bromine atom in the presence of a chlorine atom under controlled conditions. organic-chemistry.orgresearchwithrutgers.com
For this compound, catalytic hydrogenation would be expected to first cleave the C-Br bond to yield 2-Amino-3-chlorobenzoic acid. More forcing conditions, such as higher catalyst loading, higher hydrogen pressure, or longer reaction times, would likely be required to subsequently remove the chlorine atom. organic-chemistry.org This selective dehalogenation provides a strategic route to singly halogenated or fully dehalogenated anthranilic acid derivatives. Microbial systems are also known to catalyze reductive dehalogenation, although the substrate specificity can be high. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound (typically a boronic acid or ester), is a prominent example. youtube.com
The reactivity of aryl halides in the oxidative addition step of the catalytic cycle—the typically rate-determining step—follows the order I > OTf > Br >> Cl. acs.orgresearchgate.net This well-established trend allows for highly selective cross-coupling reactions on polyhalogenated aromatic compounds. In this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) catalyst.
Therefore, performing a Suzuki-Miyaura reaction on this substrate would result in selective coupling at the C-Br position, leaving the C-Cl bond intact. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or vinyl groups at position 6. nih.gov The reaction of unprotected ortho-bromoanilines in Suzuki-Miyaura couplings has been demonstrated to be effective, suggesting that protection of the amino group may not be necessary. nih.gov
Below is an interactive data table summarizing typical conditions for the selective Suzuki-Miyaura coupling at the C-Br bond, based on literature for similar substrates.
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | nih.govmdpi.com |
| Ligand | PPh₃, dppf (often part of the catalyst complex) | nih.govmdpi.com |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govmdpi.com |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | acs.orgmdpi.com |
| Boron Reagent | Arylboronic acid, Alkyl pinacol (B44631) boronic ester | acs.orgnih.gov |
| Temperature | 80-110 °C | acs.orgnih.gov |
Following the initial selective coupling at the bromine position, the less reactive chlorine atom can then be functionalized under more vigorous cross-coupling conditions, providing a pathway for the stepwise and regiocontrolled synthesis of highly substituted benzoic acid derivatives. acs.org
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the formation of esters and amides. These reactions are fundamental in modifying the compound's properties and for incorporating it into larger molecular frameworks.
Esterification Reactions
Esterification of 2-amino-3-chlorobenzoic acid, a closely related compound, can be achieved through reaction with a methylation reagent. patsnap.com For this compound, the carboxylic acid can be converted to its corresponding ester under acidic conditions with an alcohol or by using alkylating agents. A common method involves dissolving the acid in an alcohol (e.g., methanol (B129727) or ethanol) and bubbling hydrogen chloride gas through the solution or adding a catalytic amount of a strong acid like sulfuric acid and heating the mixture.
Alternatively, reaction with an alkyl halide in the presence of a base can yield the desired ester. For instance, reacting the parent acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in a solvent like DMF is an effective method for synthesizing the methyl ester. patsnap.com
Table 1: Representative Esterification Conditions
| Reactant | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, Potassium carbonate | DMF | Cool to 10°C, then stir | Methyl 2-amino-3-chlorobenzoate patsnap.com |
Amide Formation
The formation of amides from this compound involves the coupling of the carboxylic acid group with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Standard peptide coupling reagents such as HBTU or TBTU can be employed for this purpose. biosynth.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.
Protecting-group-free amidation of amino acids can also be achieved using Lewis acid catalysts. nih.govresearchgate.net For instance, reagents like B(OCH₂CF₃)₃ can facilitate the direct condensation of the amino acid with an amine, often requiring stoichiometric amounts of the catalyst for efficient conversion, especially with less reactive amines. nih.gov The choice of method depends on the specific amine being used and the desired reaction conditions.
Table 2: General Amide Formation Conditions
| Reactant | Coupling Method | Reagents | Conditions | Product |
|---|---|---|---|---|
| This compound | Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Stepwise addition, often at low temperature | 2-Amino-6-bromo-3-chloro-N-(R)-benzamide |
| General Amino Acid | Lewis Acid Catalysis | B(OCH₂CF₃)₃, Amine | Elevated temperature | Corresponding Amino Amide nih.gov |
Cyclization Reactions and Heterocycle Formation
The presence of ortho-amino and carboxylic acid groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and benzoxazinones. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.
Synthesis of Quinazoline (B50416) Derivatives
Quinazoline and its derivatives can be synthesized from anthranilic acid precursors. researchgate.net A general and widely used method is the reaction of an anthranilic acid derivative with a suitable one-carbon source, such as formamide (B127407) or an orthoester, to form the pyrimidine (B1678525) ring.
For halogenated precursors like this compound, a common route to quinazolin-4(3H)-ones involves a two-step process. First, the amino group is acylated, for example, with benzoyl chloride. The resulting N-acyl intermediate is then cyclized by heating with a dehydrating agent or by reacting with another amine. For example, 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized from bromoanthranilic acid and benzoyl chloride. researchgate.net The initial product is a benzoxazinone, which subsequently reacts with an amine to yield the quinazolinone. researchgate.netscispace.com
Another route involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in the presence of triethylamine, followed by refluxing in ethanol (B145695) to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov This demonstrates the versatility of the anthranilic acid scaffold in constructing diverse quinazoline systems.
Table 3: Synthesis of Quinazoline Derivatives from Bromoanthranilic Acids
| Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| Bromoanthranilic acid | 1. Benzoyl chloride 2. Substituted amine | Two-step synthesis | 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-one researchgate.net |
Formation of Benzoxazinone Compounds
Benzoxazinones are readily prepared from anthranilic acid derivatives. nih.gov A classical method involves the reaction of an anthranilic acid with an acid anhydride or an acyl chloride in the presence of a base like pyridine. nih.govbohrium.com For this compound, reaction with acetic anhydride under reflux would be expected to yield the corresponding 2-methyl-benzoxazinone derivative.
The synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone, a key intermediate for quinazolinones, is achieved through the reaction of the corresponding bromoanthranilic acid with benzoyl chloride. scispace.com This intermediate can then be isolated or used in situ for further transformations. Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides represents another modern approach to synthesizing substituted benzoxazinones. organic-chemistry.org
Table 4: Synthesis of Benzoxazinone Derivatives
| Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| Anthranilic acids | Aroyl chlorides | Pyridine | 2-Aryl-4H-1,3-benzoxazin-4-ones nih.gov |
| 4-Nitroanthranilic acid | Acetic anhydride | Reflux | 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one bohrium.com |
Regiochemical and Stereochemical Control in Derivatization Processes
The substitution pattern of this compound exerts significant control over the regiochemistry of its derivatization reactions. The electronic and steric effects of the chloro and bromo substituents influence the reactivity of the amino and carboxylic acid groups.
In reactions involving the aromatic ring itself, such as further electrophilic substitution, the directing effects of the existing substituents would guide the position of the incoming group. However, the primary focus of derivatization is on the functional groups.
In copper-catalyzed amination reactions of bromobenzoic acids, remarkable chemo- and regioselectivity is often observed, where the bromide adjacent to the carboxylic acid moiety is preferentially replaced. nih.gov While this compound already possesses an amino group, this principle is important in related transformations. The steric hindrance from the bulky bromine atom at the 6-position, adjacent to the amino group, can influence the approach of reagents to the amino group, potentially affecting acylation or alkylation reactions at that site compared to a less hindered aniline.
During cyclization to form heterocycles like quinazolines, the regiochemistry is inherently controlled by the ortho positioning of the amino and carboxyl groups. Stereochemical control is generally not a factor in the formation of the planar aromatic heterocyclic systems themselves, unless chiral reagents or auxiliaries are used to introduce stereocenters in substituents attached to the core. For example, in the synthesis of α-haloamides from amino acids, the stereochemistry can be retained from the starting chiral amino acid through specific reaction pathways, such as those involving vicinal carboxyl group assistance during diazotization-halogenation. nih.gov While the parent this compound is achiral, these principles become relevant when chiral amines or other reagents are used in its derivatization.
Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Bromo 3 Chlorobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2-Amino-6-bromo-3-chlorobenzoic acid, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the carboxylic acid, the primary amine, and the substituted aromatic ring.
The carboxylic acid group gives rise to two particularly prominent vibrations: a broad O-H stretching band, typically found in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding, and an intense C=O (carbonyl) stretching band between 1680-1740 cm⁻¹. ucl.ac.uknih.gov The exact position of the C=O stretch is sensitive to the electronic environment and hydrogen bonding interactions. ucl.ac.uk The amino group (-NH₂) is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ range and an N-H bending (scissoring) vibration around 1600 cm⁻¹. researchgate.netresearchgate.net
Vibrations associated with the aromatic ring produce several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the positions of C-H out-of-plane bending bands in the lower frequency region (below 900 cm⁻¹). Furthermore, the carbon-halogen bonds contribute to the spectrum in the fingerprint region, with C-Cl and C-Br stretching vibrations typically appearing below 800 cm⁻¹. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500 - 3300 (broad) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Carboxylic Acid (C=O) | Stretch | 1680 - 1740 |
| Amino (N-H) | Bend (Scissoring) | 1580 - 1650 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in different vibrational modes being active or more intense in each technique. ias.ac.in
For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring and the carbon-halogen bonds. ias.ac.inresearchgate.net The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, typically produces a strong and sharp signal in the Raman spectrum. epa.gov Aromatic C=C stretching vibrations also give rise to prominent bands. In contrast to FT-IR where the O-H stretch is a dominant broad feature, in Raman spectra it is often weak. Conversely, vibrations involving the C-Cl and C-Br bonds are expected to be clearly visible in the low-frequency region of the Raman spectrum. ias.ac.in By comparing the FT-IR and Raman spectra, a more complete assignment of the molecule's fundamental vibrational modes can be achieved. nih.gov
Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Aromatic (C=C) | Ring Stretch | 1550 - 1610 | Strong |
| Carboxylic Acid (C=O) | Stretch | 1650 - 1720 | Medium |
| Amino (N-H) | Stretch | 3300 - 3500 | Weak-Medium |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | Strong |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | Strong |
Conformational Studies via Vibrational Signatures
The vibrational frequencies of certain functional groups, especially the O-H and N-H stretching modes, are highly sensitive to their local environment. nih.gov This sensitivity can be exploited to study the conformational isomers and intermolecular interactions, such as hydrogen bonding. For this compound, intramolecular hydrogen bonding can occur between the amino and carboxylic acid groups, or between the amino group and the adjacent chlorine atom. Intermolecular hydrogen bonding, leading to the formation of dimers via the carboxylic acid groups, is also a common feature in benzoic acid derivatives. dergipark.org.tr
These different bonding arrangements would result in distinct shifts in the O-H and N-H stretching frequencies in the FT-IR spectrum. nih.gov By analyzing these spectral regions, often in combination with computational chemistry methods, researchers can deduce the predominant conformation of the molecule in the solid state or in solution. iu.edu.sa Low-frequency vibrational modes, accessible through techniques like low-wavenumber Raman spectroscopy, can also provide information about the collective vibrations of the molecular structure, which are related to conformation and crystal packing. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Aliphatic Structural Elucidation
The ¹H NMR spectrum of this compound would provide key information about the number and environment of the hydrogen atoms. The spectrum is expected to show three main regions of signals:
Aromatic Protons: There are two protons on the aromatic ring. Due to the varied electronic effects of the surrounding substituents (-NH₂, -Br, -Cl, -COOH), these protons would be in different chemical environments and appear as distinct signals, likely in the range of 6.5-8.0 ppm. They would be expected to show coupling to each other, resulting in a doublet for each signal.
Amine Protons: The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
Carboxylic Acid Proton: The acidic proton of the -COOH group is typically highly deshielded and appears as a broad singlet far downfield, often above 10 ppm. mdpi.com
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, seven distinct carbon signals are expected: one for the carboxylic carbon and six for the aromatic carbons. The carboxylic carbon (-COOH) is highly deshielded and typically appears in the 165-175 ppm range. docbrown.info The six aromatic carbons would have chemical shifts between approximately 110 and 150 ppm. The specific shifts are influenced by the attached substituents; carbons bonded to the electronegative halogens (Br and Cl) and the amino group will show significant shifts from the standard benzene value of 128.5 ppm. fiu.edunih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| ¹H | Aromatic (C4-H, C5-H) | 6.5 - 8.0 | Doublets |
| ¹H | Amino (-NH₂) | Variable (e.g., 4.0 - 6.0) | Broad Singlet |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 175 | N/A |
| ¹³C | Aromatic (C1-C6) | 110 - 150 | N/A |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular structure. slideshare.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, a cross-peak would be expected between the two aromatic protons, confirming their connectivity on the benzene ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show cross-peaks connecting each of the two aromatic proton signals to their corresponding aromatic carbon signals, allowing for the definitive assignment of these specific carbons. researchgate.net
By systematically applying this suite of spectroscopic techniques, a detailed and confident structural elucidation of this compound can be achieved.
NMR Spectroscopy for Reaction Monitoring and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions and elucidating reaction mechanisms in real-time. nih.gov For reactions involving this compound, ¹H and ¹³C NMR would be the primary tools.
Reaction Monitoring: By setting up a reaction directly within an NMR tube, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. For instance, in a reaction where the amino group of this compound is modified (e.g., acylation), one would expect to observe:
A downfield shift of the aromatic protons due to the change in the electronic nature of the amino substituent.
The disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new, sharper signal for the resulting amide N-H proton.
Changes in the chemical shifts of the aromatic carbons, particularly the carbon atom directly bonded to the nitrogen (C2).
This allows for the precise measurement of reaction kinetics, the identification of intermediates, and the determination of reaction endpoints without the need for invasive sampling and offline analysis.
Mechanistic Studies: NMR is invaluable for probing molecular interactions and dynamics that underpin reaction mechanisms. nih.gov For halogenated aminobenzoic acids, NMR can be used to study intermolecular interactions, such as hydrogen bonding, which can significantly influence reactivity. ucl.ac.ukacs.org For example, concentration-dependent NMR studies can reveal the formation of hydrogen-bonded dimers in solution, a common feature for benzoic acids. acs.org This is observed through changes in the chemical shift of the carboxylic acid proton; as the concentration increases and dimer formation becomes more prevalent, the proton signal typically shifts downfield. chemrxiv.org Such studies provide insight into the solution-state behavior of the molecule, which is crucial for understanding its crystallization and reaction pathways. ucl.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₅BrClNO₂. synquestlabs.combiosynth.com
HRMS can distinguish this specific formula from other potential formulas that might have the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a characteristic isotopic cluster in the mass spectrum. The precise mass of the monoisotopic molecular ion ([M]+ or [M+H]+) and the relative abundances of the isotopic peaks can be compared to theoretical calculations to unequivocally confirm the molecular formula.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrClNO₂ | synquestlabs.combiosynth.com |
| Nominal Mass | 249 g/mol | Calculated |
| Average Mass | 250.48 g/mol | synquestlabs.combiosynth.com |
| Monoisotopic Mass (Theoretical) | 248.92021 Da | Calculated |
X-ray Diffraction Crystallography
X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of similar structures, such as 2-amino-3-bromobenzoic acid, allows for a robust prediction of its structural characteristics. researchgate.net
Single-crystal X-ray diffraction (SCXRD) would reveal the exact bond lengths, bond angles, and conformation of the this compound molecule. It is expected that the benzene ring would be largely planar, though minor deviations may occur due to steric hindrance from the bulky ortho-substituents (amino and bromo groups). The analysis would also detail the orientation of the carboxylic acid and amino groups relative to the aromatic ring.
Crucially, SCXRD elucidates the supramolecular structure—how individual molecules pack together to form the crystal lattice. For benzoic acids, a common and highly stable motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net It is highly probable that this compound would adopt this dimeric structure as the primary building block of its crystal lattice.
The solid-state architecture of this compound would be stabilized by a variety of non-covalent interactions.
Hydrogen Bonding : The most significant hydrogen bonds are expected to be the O—H···O interactions that form the carboxylic acid dimers. researchgate.net Additionally, the amino group (-NH₂) can act as a hydrogen bond donor, potentially forming N—H···O bonds with the carbonyl oxygen of a neighboring dimer, further linking these units into more complex networks. nih.gov Intramolecular hydrogen bonding between the amino group and the carboxylic acid group is also possible and would influence the molecule's conformation.
π-π Stacking : The planar aromatic rings can interact through π-π stacking. These interactions, where the electron-rich π systems of adjacent rings overlap, would likely contribute to the stabilization of the crystal structure, often by arranging the dimeric units into stacks or layers. researchgate.net Studies on similar molecules like p-aminobenzoic acid have highlighted the important role of both hydrogen bonding and π-π stacking in its solid-state assembly. acs.orgchemrxiv.org
During crystallographic analysis, discrepancies such as twinning (where two or more crystal lattices are intergrown) or disorder (where a molecule or part of a molecule occupies multiple positions in the unit cell) can arise. Several established methodologies are used to resolve these issues:
Twinning : If twinning is suspected, specialized software can be used to integrate the diffraction data. The software identifies the different lattice orientations and can separate the overlapping reflections, allowing for a successful structure solution and refinement. biosynth.com
Disorder : When disorder is present, it is modeled by assigning partial occupancies to the atoms in the different positions. For example, if a substituent were found to occupy two alternative positions, each position might be refined with a 50% occupancy factor. This approach is common and can be handled by standard crystallographic refinement programs like SHELXL. acs.org Computational methods, such as crystal structure prediction, can also help to rationalize observed disorder by revealing a landscape of multiple, energetically similar packing arrangements. osti.gov Careful crystal growth experiments, such as slow evaporation or varying the crystallization solvent, can sometimes yield a more ordered crystalline form. rsc.org
Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 3 Chlorobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in computational chemistry to determine a molecule's geometric and electronic properties with high accuracy. For a molecule like 2-Amino-6-bromo-3-chlorobenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to predict its structural and electronic characteristics.
Optimization of Molecular Geometry and Bond Parameters
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
These theoretical calculations are crucial as they provide a foundational structure from which other properties are derived. The results are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. Studies on similar molecules, such as 2-chlorobenzoic acid, have shown that DFT calculations can predict geometric parameters that correlate well with experimental results. semanticscholar.org
Illustrative Data: Optimized Bond Parameters of a Substituted Benzoic Acid
This table presents typical bond parameter data that would be calculated for this compound, based on findings for analogous compounds.
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |
| Bond Length | C-COOH | ~1.49 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-OH | ~1.35 Å |
| Bond Length | C-NH2 | ~1.37 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Angle | C-C-C (ring) | ~118 - 121° |
| Bond Angle | O=C-OH | ~122° |
Calculation of Electronic Properties (e.g., frontier molecular orbitals: HOMO-LUMO)
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.comucl.ac.uk For this compound, the presence of electron-donating (amino) and electron-withdrawing (bromo, chloro, carboxylic acid) groups would significantly influence the energies of these frontier orbitals and thus its chemical reactivity.
Illustrative Data: Frontier Molecular Orbital Energies
This table shows representative HOMO-LUMO energy values that would be expected from a DFT calculation on this compound, based on data from similar aromatic compounds.
| Parameter | Calculated Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 eV |
Prediction of Vibrational Spectra and Comparison with Experimental Data
Theoretical vibrational analysis is another significant application of DFT. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectral data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.
For a definitive analysis, the calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. The scaled theoretical spectrum is then compared with the experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. Studies on related compounds like 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid have demonstrated excellent agreement between scaled DFT-calculated spectra and experimental observations.
Illustrative Data: Comparison of Vibrational Frequencies (cm⁻¹) for Key Functional Groups
This table provides an example of how calculated vibrational frequencies for this compound would be compared to experimental data.
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Typical Scaled Calculated Value (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3000 - 3300 | ~3100 |
| N-H Stretch (Amino Group) | ~3350 - 3450 | ~3400 |
| C=O Stretch (Carboxylic Acid) | ~1680 - 1710 | ~1700 |
| C-C Stretch (Aromatic Ring) | ~1450 - 1600 | ~1470, 1580 |
| C-Cl Stretch | ~700 - 800 | ~750 |
| C-Br Stretch | ~550 - 650 | ~600 |
Quantum Chemical Descriptors for Reactivity Analysis
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated. These descriptors help in quantifying the reactivity of a molecule and predicting its behavior in chemical reactions.
Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are derived from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).
Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Calculated as μ² / (2η), this index measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.
These indices are crucial for understanding the molecule's propensity to engage in electrophilic or nucleophilic attacks. For this compound, the interplay of its various functional groups would result in a unique reactivity profile that can be quantified by these descriptors.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. It provides a detailed picture of the electron density distribution by localizing it into specific bonds and lone pairs.
The key information from an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. For this compound, NBO analysis would reveal:
Delocalization of the nitrogen lone pair (n) from the amino group into the antibonding π* orbitals of the aromatic ring.
Hyperconjugative interactions between the π orbitals of the ring and the antibonding orbitals of the C-Br, C-Cl, and carboxylic acid groups.
The extent of intramolecular charge transfer, which influences the molecule's stability, reactivity, and electronic properties.
Tautomerism and Isomerism Studies
Molecules like this compound can exist in different tautomeric and isomeric forms, each with distinct energies and structural parameters. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing these forms.
Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the primary tautomerism involves the migration of a proton between the carboxylic acid group and the amino group, leading to a zwitterionic form. A computational study on the closely related compound 2-Amino-5-bromobenzoic acid has shown that the non-ionic form with a carboxylic acid and a primary amine is the most stable. dergipark.org.tr A similar trend would be anticipated for this compound.
Quantum chemical calculations, such as those using DFT at the B3LYP level with a 6-31G* basis set, can be employed to optimize the geometry of each tautomer and calculate its total electronic energy. dergipark.org.tr The relative energies determine the stability and equilibrium population of each tautomer.
Table 1: Hypothetical Energetic Analysis of this compound Tautomers This table is illustrative and based on expected trends from similar molecules.
| Tautomeric Form | Description | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Tautomer 1 (Canonical) | Neutral form with -COOH and -NH2 groups. | 0.00 (Most Stable) | C=O bond length ~1.22 Å; C-O bond length ~1.35 Å; C-N bond length ~1.39 Å. |
| Tautomer 2 (Zwitterionic) | Zwitterionic form with -COO- and -NH3+ groups. | > 10.0 | C-O bond lengths are equivalent (~1.27 Å); C-N bond length is elongated. |
Note: The actual energy difference can be significantly influenced by solvent effects, where polar solvents may stabilize the zwitterionic form.
Geometric isomerism in this context refers to the different spatial orientations of the carboxylic acid and amino groups relative to the benzene (B151609) ring. Rotation around the C-C and C-N single bonds can lead to different conformers. The planarity of the molecule is influenced by intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid group.
Potential energy surface (PES) scans can be performed computationally to identify stable conformers and the energy barriers between them. For similar molecules, such as 2-amino-4-chlorobenzoic acid, the most stable conformer is determined by the specific torsion angles of the amine and carboxylic groups. icm.edu.pl
Table 2: Hypothetical Conformational Analysis of this compound This table is illustrative and based on expected trends.
| Isomer/Conformer | Description | Dihedral Angle (H-N-C-C) | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Conformer A | Intramolecular H-bond between NH2 and C=O. | ~0° | ~0° | 0.00 (Most Stable) |
| Conformer B | Carboxylic group rotated. | ~0° | ~180° | ~3-5 |
| Conformer C | Amino group rotated. | ~180° | ~0° | ~2-4 |
| Conformer D | Both groups rotated. | ~180° | ~180° | ~5-8 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov MD simulations can provide a detailed picture of the conformational landscape of this compound and the effects of solvent on its structure and dynamics. chemrxiv.orgresearchgate.net
By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how intermolecular interactions with the solvent affect the preferred tautomeric and conformational states. For instance, studies on p-aminobenzoic acid have shown that the protonation state and dynamics are highly dependent on the number of surrounding water molecules. researchgate.net MD simulations can reveal the stability of intramolecular hydrogen bonds in the presence of competing interactions with solvent molecules. The simulations track the trajectories of all atoms over time, allowing for the analysis of structural fluctuations, solvation shell structure, and the dynamics of proton transfer events. researchgate.netrsc.org
Supramolecular Chemistry Studies and Crystal Engineering Predictions
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. ias.ac.inias.ac.in For this compound, the key interactions for crystal engineering are hydrogen bonds and halogen bonds. researchgate.net
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of a robust dimer synthon (R22(8) motif) in the solid state. The amino group can also act as a hydrogen bond donor.
Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules (e.g., the carbonyl oxygen or the amino nitrogen). acs.org These interactions can play a significant role in directing the crystal packing. ias.ac.inmdpi.com
Computational methods like DFT can be used to calculate the energies of these non-covalent interactions and predict the most stable supramolecular synthons. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting the sites for hydrogen and halogen bonding. mdpi.com Crystal structure prediction (CSP) algorithms can then use this information to generate and rank plausible crystal packing arrangements, providing valuable insights for materials science and polymorphism studies.
Research on Applications of 2 Amino 6 Bromo 3 Chlorobenzoic Acid and Its Derivatives As Chemical Building Blocks
Role in Pharmaceutical Intermediate Synthesis
The unique substitution pattern of 2-Amino-6-bromo-3-chlorobenzoic acid and its isomers makes them highly sought-after starting materials for the synthesis of a range of pharmacologically active molecules. The presence of the amino and carboxylic acid groups facilitates the formation of heterocyclic systems, while the halogens provide sites for further functionalization.
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a modern class of drugs for the treatment of type 2 diabetes. thieme-connect.com The molecular architecture of many of these inhibitors, such as Dapagliflozin and Empagliflozin, is based on a C-aryl glucoside structure. A crucial step in the synthesis of these drugs involves the use of halogenated benzoic acid derivatives. thieme-connect.comnih.gov
While this compound itself is not directly cited as the primary starting material, its isomer, 5-bromo-2-chlorobenzoic acid , is a well-documented and key intermediate in the industrial synthesis of both Dapagliflozin and Empagliflozin. pensoft.netsci-hub.segoogle.com This related compound serves as the foundational aromatic piece onto which the rest of the molecule is constructed. The typical synthetic route involves a Friedel-Crafts acylation reaction between the acid chloride of 5-bromo-2-chlorobenzoic acid and a suitable aromatic partner, followed by reduction to form the characteristic diarylmethane core of the gliflozin drugs. nih.govsci-hub.se The importance of this specific bromo-chloro-benzoic acid scaffold highlights the value of compounds like this compound as part of a class of critical pharmaceutical precursors.
| SGLT2 Inhibitor | Key Precursor (Isomer) | Role in Synthesis |
|---|---|---|
| Dapagliflozin | 5-Bromo-2-chlorobenzoic acid | Starting material for the synthesis of the diarylmethane core. pensoft.netsci-hub.seresearchgate.net |
| Empagliflozin | 5-Bromo-2-chlorobenzoic acid | Used to construct the central aromatic structure of the drug. google.com |
| Canagliflozin | 5-Bromo-2-methylbenzoic acid or 5-Iodo-2-methylbenzoic acid | Initiating material for the synthesis of the diarylmethane portion. nih.govgoogle.com |
Quinazoline (B50416) and quinolone structures are core components of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. scispace.comnih.gov The synthesis of these bicyclic heterocyclic systems frequently begins with 2-aminobenzoic acid (anthranilic acid) or its derivatives. researchgate.netnih.gov
The structure of this compound is ideally suited for this purpose. The amino and carboxylic acid groups can react with various reagents (such as formamides, nitriles, or isothiocyanates) to undergo cyclization and form the pyrimidine (B1678525) ring of a quinazolinone. researchgate.netorganic-chemistry.orgnih.gov The bromine and chlorine atoms on the starting benzoic acid ring are retained in the final product, yielding a specifically substituted quinazoline or quinolone. Consequently, this compound serves as a direct precursor for the synthesis of 8-bromo-7-chloro-substituted quinazoline and quinolone derivatives. These halogen atoms can be crucial for modulating the pharmacological activity of the final compound or can serve as handles for further synthetic modifications through cross-coupling reactions. nih.gov Research has demonstrated the synthesis of various 6-bromo-substituted quinazoline derivatives from the corresponding bromoanthranilic acids, which exhibit significant biological activities. scispace.comnih.govnih.gov
| Precursor | Potential Heterocyclic Scaffold | Significance |
|---|---|---|
| This compound | 8-Bromo-7-chloro-quinazolin-4-one | Provides a route to specifically halogenated quinazolinones for pharmaceutical research. |
| This compound | 8-Bromo-7-chloro-quinolin-4-one | Enables the synthesis of quinolone derivatives with a defined substitution pattern for structure-activity relationship studies. |
Building Block in Agrochemical Synthesis
Halogenated aromatic compounds are fundamental intermediates in the agrochemical industry for the production of pesticides and herbicides. gugupharm.com Substituted aminobenzoic acids, in particular, serve as the core structures for several active ingredients.
A notable example is the insecticide Chlorantraniliprole , for which 2-Amino-5-chloro-3-methylbenzoic acid is a key intermediate. gugupharm.com This demonstrates the utility of this class of compounds in constructing complex agrochemicals. The structural features of this compound—a chlorinated and brominated anthranilic acid—make it a highly relevant building block for the development of new crop protection agents. The specific combination and position of the halogen atoms can significantly influence the biological activity, selectivity, and environmental profile of the final pesticide. Furthermore, the related compound 2-Amino-3-chlorobenzoic acid has been identified for its use as a pesticide, underscoring the relevance of this chemical family in agrochemical applications. biosynth.com
Intermediate for Dye and Pigment Production
Aromatic amines and their derivatives have historically been, and continue to be, cornerstones of the dye and pigment industry. The amino group on the aromatic ring is a key functional group that can be diazotized and coupled to form a wide variety of azo dyes.
The utility of this class of compounds is exemplified by derivatives of this compound. For instance, the closely related compound 3-Bromo-6-(carboxymethylamino)-2-chlorobenzoic acid is a documented intermediate in the synthesis of C.I. Vat Blue 2 , a complex polycyclic dye. dyestuffintermediates.com Additionally, the isomer 6-Amino-3-bromo-2-chlorobenzoic acid is generally used in the synthesis of various dyes and fragrances. apolloscientific.co.uk These examples show that the halogenated aminobenzoic acid framework is suitable for building the large, conjugated systems required for intense color. The functional groups on this compound allow it to be incorporated into intricate molecular structures, leading to the production of high-performance pigments and dyes with specific chromatic and fastness properties.
Applications in Advanced Materials Science Research
The functional groups present in this compound offer significant potential for applications in materials science, particularly in the synthesis of functional polymers and organic materials.
Polymer Synthesis : The presence of both an amino group and a carboxylic acid group on the same molecule makes it a suitable monomer for the synthesis of aromatic polyamides (aramids). google.com The polymerization of such monomers can lead to polymers with high thermal stability and mechanical strength. researchgate.net
Functionalization via Cross-Coupling : The bromine and chlorine atoms on the aromatic ring serve as reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the "post-modification" of polymers or the synthesis of complex monomers where specific electronic or photophysical properties are desired. rsc.org This versatility is valuable for creating materials for organic electronics, sensors, or other applications where tailored molecular architecture is key.
While direct applications in materials science for this specific compound are still an emerging area of research, its inherent functionalities make it a promising building block for the design of novel, high-performance organic materials.
Environmental Fate and Biotransformation Research of Halogenated Benzoic Acids Excluding Toxicity
Microbial Degradation Pathways of Halogenated Benzoic Acids
Microorganisms have evolved diverse metabolic pathways to utilize halogenated organic compounds as sources of carbon and energy. nih.govnih.gov The initial and most challenging step in these pathways is typically the cleavage of the carbon-halogen bond, a process known as dehalogenation. nih.govtandfonline.com
Under aerobic conditions, bacteria employ powerful oxidative enzymes to attack the aromatic ring of halogenated benzoic acids. The primary mechanisms involve dioxygenases and monooxygenases, which incorporate oxygen atoms into the benzene (B151609) ring, leading to hydroxylation and destabilization of the molecule, ultimately facilitating the removal of halogen substituents. nih.govresearchgate.net
Key aerobic degradation strategies include:
Dioxygenation: This is a common initial step where dioxygenase enzymes incorporate both atoms of molecular oxygen, often leading to the formation of halogenated catechols. researchgate.net For example, the degradation of 2-chlorobenzoic acid by Burkholderia cepacia 2CBS is initiated by 2-halobenzoate-1,2-dioxygenase, which can convert it to catechol or 3-chlorocatechol. researchgate.netresearchgate.net
Oxidative Dehalogenation: Monooxygenases can catalyze the replacement of a halogen atom with a hydroxyl group, a crucial step that detoxifies the compound and prepares it for ring cleavage. nih.gov
Hydrolytic Dehalogenation: Some bacteria, such as certain Pseudomonas and Arthrobacter species, utilize hydrolase enzymes to replace a halogen atom with a hydroxyl group from a water molecule. nih.govmdpi.com
A variety of bacterial genera have been identified with the ability to degrade halogenated benzoic acids aerobically. Strains of Pseudomonas, Burkholderia, Alcaligenes, and Rhodococcus are frequently cited for their catabolic versatility. researchgate.netresearchgate.net For instance, a strain of Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid, initiating the pathway by converting it to salicylate (B1505791) and catechol. researchgate.net
Table 1: Examples of Aerobic Biotransformation of Halogenated Benzoic Acids
| Microorganism | Substrate(s) | Key Enzyme(s) | Primary Mechanism |
|---|---|---|---|
| Burkholderia cepacia 2CBS | 2-Chlorobenzoic acid | 2-Halobenzoate-1,2-dioxygenase | Dioxygenation |
| Pseudomonas aeruginosa | 2-Bromobenzoic acid, 2-Chlorobenzoate (B514982) | Dehalogenase, Dioxygenases | Dioxygenation |
| Pseudomonas sp. CBS3 | 4-Chlorobenzoate | 4-chlorobenzoyl CoA dehalogenase | Hydrolytic Dehalogenation |
| Arthrobacter sp. | 4-Chlorobenzoate | 4-chlorobenzoate-3-hydroxylase | Hydrolytic Dehalogenation |
In the absence of oxygen, microbial degradation of halogenated benzoic acids proceeds through different mechanisms, often involving syntrophic relationships within complex microbial consortia. mdpi.com Anaerobic pathways are particularly important in environments such as sediments, waterlogged soils, and groundwater aquifers. oup.com
The most prominent anaerobic mechanism is reductive dehalogenation , where the halogenated compound is used as an electron acceptor. nih.govoup.com In this process, a halogen substituent is removed and replaced by a hydrogen atom. This reaction, also known as halorespiration, can be a key energy-yielding process for the dehalogenating bacteria. researchgate.net
Denitrifying conditions have been shown to support the degradation of various monochlorinated, brominated, and iodinated benzoic acids. oup.comnih.gov Studies have demonstrated that microbial consortia from sediments and soils can readily degrade 3- and 4-chlorobenzoate, while 2-chlorobenzoate is metabolized more slowly. nih.gov A well-studied example is the methanogenic consortium that mineralizes 3-chlorobenzoic acid, which includes the dehalogenating bacterium Desulfomonile tiedjei. oup.com Additionally, some photoheterotrophic bacteria, such as Rhodopseudomonas palustris, are capable of degrading halogenated benzoic acids anaerobically in the presence of light. nih.govoup.com
Table 2: Anaerobic Degradation of Halogenated Benzoic Acids
| Condition | Microbial Group/Consortium | Substrate(s) | Primary Mechanism |
|---|---|---|---|
| Denitrifying | Mixed consortia from soil/sediment | 3-Chlorobenzoate, 4-Chlorobenzoate, 3-Bromobenzoate, 4-Bromobenzoate | Dehalogenation (unspecified) coupled to denitrification |
| Methanogenic | Consortium including Desulfomonile tiedjei | 3-Chlorobenzoate | Reductive Dehalogenation |
| Photoheterotrophic | Rhodopseudomonas palustris | 3-Chlorobenzoate, 3-Bromobenzoate | Dehalogenation |
Abiotic Degradation Mechanisms in Environmental Matrices
Besides microbial action, halogenated benzoic acids can be transformed by non-biological processes. The rates and products of these abiotic reactions are highly dependent on environmental conditions such as sunlight intensity, temperature, and the chemical composition of the matrix (e.g., soil, water).
Photodegradation: Sunlight can induce the degradation of these compounds, particularly in surface waters. The process often involves the cleavage of the carbon-halogen bond. Studies on brominated aromatic compounds have shown that degradation rates are significantly influenced by the wavelength of light and the solvent matrix. nih.gov The primary mechanism is often a nucleophilic reaction involving the bromine atom on the benzene ring. nih.gov
Advanced Oxidation Processes (AOPs): In water treatment scenarios, AOPs like ozonation or treatment with UV light and hydrogen peroxide (UV/H₂O₂) can effectively degrade benzoic acids. These processes generate highly reactive hydroxyl radicals that rapidly oxidize the organic molecules. sciensage.info
Thermal Degradation: Under conditions of high temperature and pressure, such as in subcritical water, benzoic acid derivatives can undergo abiotic degradation. The primary pathway observed is decarboxylation, where the carboxylic acid group is removed. For example, anthranilic acid degrades to aniline, and salicylic (B10762653) acid degrades to phenol (B47542) under these conditions. nih.govresearchgate.net
Formation and Fate of Transformation Products
The degradation of halogenated benzoic acids, whether biotic or abiotic, results in the formation of various intermediate compounds. The identity and fate of these transformation products are of significant environmental interest.
In microbial pathways, the initial products are often hydroxylated or dehalogenated analogs of the parent compound. For example:
Aerobic degradation of 2-chlorobenzoic acid can yield catechol, 3-chlorocatechol, or 4-chlorocatechol. researchgate.net In some cases, dead-end products like 2,3-dihydroxybenzoic acid may be formed. researchgate.net
Anaerobic reductive dehalogenation produces a less halogenated benzoic acid, which may undergo further dehalogenation or ring cleavage.
Ultimately, these aromatic intermediates are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are mineralized to carbon dioxide and water. nih.govresearchgate.net
Abiotic degradation leads to different sets of products. As mentioned, thermal degradation in subcritical water primarily causes decarboxylation, yielding compounds like phenol and benzene from their respective benzoic acid precursors. nih.govresearchgate.net The fate of these products depends on their own susceptibility to further degradation.
Table 3: Examples of Transformation Products from Halogenated Benzoic Acid Degradation
| Parent Compound | Degradation Condition | Key Transformation Product(s) |
|---|---|---|
| 2-Chlorobenzoic Acid | Aerobic (Burkholderia cepacia) | Catechol, 3-Chlorocatechol, 2,3-dihydroxybenzoic acid |
| 3-Chlorobenzoic Acid | Anaerobic (Methanogenic) | Benzoic Acid |
| 4-Chlorobenzoate | Aerobic (Pseudomonas sp.) | 4-Hydroxybenzoate |
| Salicylic Acid (a benzoic acid derivative) | Abiotic (Subcritical Water) | Phenol |
| Benzoic Acid | Abiotic (Subcritical Water) | Benzene |
Methodologies for Investigating Environmental Biodegradation
A comprehensive understanding of the environmental fate of halogenated benzoic acids requires a suite of analytical and molecular techniques. These methodologies are used to identify the microorganisms involved, elucidate degradation pathways, and quantify the parent compounds and their metabolites in environmental samples. ijcmas.com
Investigative Approaches:
Microbiological and Molecular Techniques:
Culture-dependent methods: Involve isolating and culturing microorganisms from contaminated sites on media containing the target compound to identify potential degraders. ijcmas.com
Culture-independent methods: These techniques analyze genetic material directly extracted from an environmental sample. DNA fingerprinting, microarrays, and metagenomics provide insights into the microbial community structure and the presence of genes associated with degradation pathways. ijcmas.comacademicjournals.org
"Omics" Approaches: Genomics, proteomics (studying proteins), and metabolomics (studying metabolites) provide a systems-level view of the biodegradation process, helping to identify key enzymes and metabolic intermediates. mdpi.comnih.gov
Analytical Chemistry Techniques:
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating, identifying, and quantifying the parent compound and its transformation products. asm.org
Mass Spectrometry (MS): When coupled with chromatography (GC-MS, LC-MS), mass spectrometry provides structural information that is crucial for the definitive identification of unknown metabolites. nih.gov
Bioinformatics Tools:
Databases such as the University of Minnesota Biocatalysis/Biodegradation Database (EAWAG-BBD) serve as repositories for information on microbial catabolic pathways. frontiersin.org
Pathway prediction systems use computational models to predict possible degradation pathways for compounds whose metabolism has not yet been studied experimentally. frontiersin.org
Table 4: Methodologies for Studying Biodegradation
| Methodology Category | Specific Technique | Purpose |
|---|---|---|
| Microbiological & Molecular | Enrichment Culturing | Isolate and identify microorganisms capable of degradation. |
| Metagenomics | Analyze the genetic potential of a microbial community for degradation without culturing. | |
| Proteomics/Metabolomics | Identify key enzymes and metabolic intermediates involved in the pathway. | |
| Analytical Chemistry | HPLC, GC | Separate and quantify parent compounds and known metabolites. |
| GC-MS, LC-MS | Identify the chemical structure of unknown transformation products. | |
| Bioinformatics | Pathway Prediction Systems | Propose hypothetical degradation pathways for novel compounds. |
Emerging Research Directions and Future Challenges in 2 Amino 6 Bromo 3 Chlorobenzoic Acid Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A significant challenge in the chemistry of 2-amino-6-bromo-3-chlorobenzoic acid is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional multi-step syntheses for such highly substituted anthranilic acids often rely on harsh conditions, stoichiometric reagents, and petroleum-derived precursors, generating considerable waste. The future of its synthesis lies in embracing green chemistry principles.
Emerging strategies that could be adapted for this specific molecule include:
Transition-Metal-Free Catalysis : Research into catalyst-free methods, such as transfer hydrogenative coupling of nitroaryl precursors, presents a promising avenue to avoid heavy metal contamination and reduce costs. rsc.org
Biosynthesis : The exploration of microbial pathways for producing aminobenzoic acids offers a sustainable alternative to conventional chemical synthesis. While complex, engineering microorganisms to produce this specific halogenated derivative could revolutionize its production.
Late-Stage Functionalization : Instead of building the molecule from simple precursors, future methods may focus on the direct and regioselective introduction of the bromo and chloro substituents onto a simpler anthranilic acid backbone. This approach, however, requires overcoming the challenge of controlling regioselectivity on an already substituted ring.
Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), potentially improving yields and safety for reactions like nitration, halogenation, and reduction steps that are often part of the synthetic sequence.
The primary goal is to design synthetic pathways that are high-yielding, scalable, and minimize environmental impact, thus making this compound more accessible for further research and application.
Exploration of Undiscovered Reactivity Patterns
The unique electronic architecture of this compound—resulting from the interplay between the ortho-amino group, meta-chloro, and para-bromo substituents relative to the carboxylic acid—suggests a rich and underexplored reactivity profile. Future research will likely focus on leveraging this unique substitution pattern.
Key areas for exploration include:
Directed C-H Functionalization : The carboxylic acid and amino groups can act as powerful directing groups in transition-metal-catalyzed C-H activation reactions. researchgate.net A significant challenge will be to predictably control the regioselectivity of such reactions, targeting the remaining C-H positions on the aromatic ring to introduce further complexity. The electronic influence of the existing halogens will be a critical factor in determining the outcome of these transformations.
Selective Cross-Coupling : The presence of two different carbon-halogen bonds (C-Br and C-Cl) offers the potential for selective or sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is typically more reactive than the C-Cl bond, allowing for stepwise functionalization. Future work will aim to optimize conditions to exploit this reactivity difference, enabling the molecule to be used as a versatile hub for building complex molecular architectures.
Heterocycle Synthesis : Anthranilic acids are well-known precursors for a variety of heterocyclic systems, such as quinazolines, acridones, and benzodiazepines. A future challenge is to explore the cyclization reactions of this compound with different reagents to generate novel, highly functionalized heterocyclic scaffolds that could be of interest in medicinal chemistry and materials science.
Advanced Computational Modeling for Predictive Chemistry
To accelerate the discovery and optimization of reactions involving this compound, advanced computational modeling is becoming an indispensable tool. Predictive chemistry can guide experimental design, saving time and resources by identifying promising reaction pathways and predicting molecular properties before synthesis.
Future computational efforts will likely concentrate on:
Reactivity and Regioselectivity Prediction : Using Density Functional Theory (DFT), researchers can model reaction mechanisms and transition states to predict the most likely outcomes of reactions like C-H activation or electrophilic aromatic substitution. mdpi.commdpi.com This can help rationalize observed reactivity and guide the choice of catalysts and reaction conditions to achieve a desired regioisomer.
Physicochemical Property Simulation : Computational methods can predict key properties such as acidity (pKa), solubility, and self-association behavior in different solvents. nih.govucl.ac.uk Understanding these properties is crucial for applications ranging from crystallization and formulation to predicting behavior in biological systems.
Virtual Screening and Docking : For applications in drug discovery, the structure of this compound can be used in molecular docking simulations to predict its binding affinity to various biological targets, such as enzymes or receptors. nih.gov This can identify potential therapeutic applications and guide the design of more potent derivatives.
The central challenge is to develop and validate computational models that are accurate enough to reliably predict the behavior of this complex, multi-substituted molecule.
Integration of this compound into Novel Chemical Systems
The true potential of this compound lies in its utility as a versatile building block for constructing larger, functional chemical systems. Its pre-installed functional handles (amine, carboxylic acid, two distinct halogens) make it an ideal starting point for creating novel molecules with tailored properties.
Emerging directions for its integration include:
Bioactive Molecules : Halogenated anthranilic acid derivatives are known to have a range of biological activities. mdpi.comresearchgate.net There is a significant opportunity to use this compound as a scaffold to synthesize new classes of therapeutic agents. For instance, derivatives of anthranilic acid have been investigated as androgen receptor antagonists for cancer therapy. nih.gov The specific halogenation pattern of this molecule could lead to novel interactions with biological targets.
Functional Polymers : The amino and carboxylic acid groups allow the molecule to be incorporated as a monomer into polymers like polyamides or polyimides. The bromine and chlorine atoms would then act as functional handles along the polymer backbone, allowing for post-polymerization modification to tune the material's properties for applications in areas like gas capture or metal ion adsorption. researchgate.net
Hybrid Molecules and Probes : A key future direction is the synthesis of hybrid molecules where this compound is linked to other chemical entities, such as fluorescent dyes, other pharmacophores, or solid supports. researchgate.netnih.gov This could lead to the development of chemical probes for biological imaging, multi-target drugs, or materials for affinity chromatography.
The overarching challenge is to strategically leverage the unique combination of functional groups on the this compound core to design and synthesize novel systems with emergent properties and functions.
Data on Research Directions
| Research Area | Key Objective | Associated Challenges | Potential Methodologies |
| Sustainable Synthesis | Develop eco-friendly and efficient production methods. | Achieving high regioselectivity; scalability of biosynthetic routes. | Transition-metal-free catalysis rsc.org, flow chemistry, biosynthesis. |
| Reactivity Patterns | Elucidate and control the chemical reactivity. | Managing regioselectivity in C-H functionalization; selective C-halogen bond activation. | Directed C-H activation researchgate.net, sequential cross-coupling reactions. |
| Computational Modeling | Predict reaction outcomes and molecular properties. | Ensuring accuracy of models for polysubstituted systems. | Density Functional Theory (DFT) mdpi.com, molecular dynamics, docking simulations nih.gov. |
| Novel Chemical Systems | Utilize as a building block for functional molecules. | Designing for specific functions; synthetic feasibility of complex targets. | Synthesis of bioactive compounds mdpi.comnih.gov, functional polymers researchgate.net, hybrid molecules researchgate.net. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Amino-6-bromo-3-chlorobenzoic acid with high purity?
- Methodological Answer : A stepwise approach is recommended:
Halogenation : Bromination at the 6-position can be achieved via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination : Direct chlorination at the 3-position may require a directing group (e.g., nitro or amino) to ensure regioselectivity. For example, chlorination after bromination can utilize Cl₂/FeCl₃.
Amination : Reduction of a nitro group (if introduced as a directing group) or Ullmann coupling for direct amino group introduction.
Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The amino proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm). Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-bromo vs. ortho-chloro).
- ¹³C NMR : Distinct signals for carboxyl carbon (~δ 170 ppm), brominated (C-Br, ~δ 120–125 ppm), and chlorinated (C-Cl, ~δ 110–115 ppm) carbons.
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and N-H bend (~1600 cm⁻¹). Compare with reference spectra from NIST databases .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Employ SHELXL for structure refinement. Assign hydrogen atoms using riding models and validate hydrogen bonds with CrystalExplorer for graph-set analysis (e.g., R₁²(6) motifs). Address data contradictions (e.g., disorder in Br/Cl positions) via iterative least-squares refinement .
Q. What strategies mitigate regioselectivity challenges during halogenation of the benzoic acid scaffold?
- Methodological Answer :
- Directing Groups : Introduce a nitro group at the 2-position to direct bromination to the 6-position. Subsequent reduction yields the amino group.
- Metal Catalysis : Use Pd-catalyzed C-H activation for selective halogenation. For example, Pd(OAc)₂ with ligands (e.g., PPh₃) can enhance selectivity for bromination at electron-deficient positions.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on Fukui indices or electrostatic potential maps .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Methodological Answer :
- Hydrogen Bond Analysis : Use Mercury software to map O-H···N and N-H···O interactions. Calculate interaction energies (e.g., PIXEL method) to quantify stabilization.
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond strength. Stronger networks (e.g., dimeric carboxyl O-H···O bonds) increase thermal stability .
Data Analysis and Contradictions
Q. How to address discrepancies in melting point reports for this compound?
- Methodological Answer :
- Purity Verification : Re-measure melting points using differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Compare with literature values (e.g., 173–175°C for analogs in ).
- Polymorphism Screening : Perform slurry experiments in solvents (e.g., ethanol/water) to isolate polymorphs. SC-XRD confirms if structural variations (e.g., packing motifs) explain discrepancies .
Q. What analytical workflows validate the absence of isomeric impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
